N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide scaffold substituted with two pharmacologically relevant groups:
- 3,4,5-Trimethoxybenzoyl (TMBz) at the piperidine nitrogen.
- 4-Bromophenyl at the carboxamide nitrogen.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)22(27)25-10-8-14(9-11-25)21(26)24-17-6-4-16(23)5-7-17/h4-7,12-14H,8-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNBCGJAHXZZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-1-(3,4,5-trimethoxybenzoyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H25BrN2O5
- Molecular Weight : 477.3 g/mol
- Purity : Typically 95%.
The biological activity of this compound can be attributed to several key mechanisms:
1. Receptor Modulation
- This compound may act as a receptor antagonist, particularly influencing neurokinin (NK) receptors. Such modulation can impact various physiological processes including pain perception and inflammation.
2. Inhibition of Microtubule Formation
- Similar compounds have demonstrated the ability to inhibit tubulin polymerization. This action can lead to cell cycle arrest in cancer cells, suggesting potential applications in oncology.
3. Antimicrobial Activity
- The presence of bromine and methoxy groups is hypothesized to enhance the compound's antimicrobial properties by increasing electron density and facilitating interactions with microbial targets.
Pharmacological Profile
A detailed examination of the pharmacological activities has been conducted through various studies:
Case Studies and Research Findings
A study conducted on new piperidine derivatives highlighted the potential targets and biological activity spectra using in silico methods. The findings indicated that these derivatives could affect various enzymes, receptors, and ion channels, making them candidates for treating conditions such as cancer and central nervous system diseases .
In another research effort focused on piperidine derivatives, compounds were synthesized and evaluated for their antiviral properties against several viruses including Herpes Simplex Virus type 1 (HSV-1) and Coxsackievirus B2 (CVB-2). The results indicated that certain derivatives exhibited moderate protection against these viruses .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives containing the 3′,4′,5′-trimethoxybenzoyl group have been linked to effective inhibition of tubulin polymerization, a critical process in cancer cell division .
- In vitro studies demonstrated that certain derivatives could inhibit the growth of multidrug-resistant cancer cell lines and induce apoptosis in HeLa cells, highlighting their potential as antimitotic agents .
- Neuroprotective Effects
- Anti-inflammatory and Analgesic Properties
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step synthetic strategies that allow for the modification of the piperidine core to optimize biological activity. The structure-activity relationship studies have shown that variations in substituents at key positions can significantly impact the compound's efficacy against various biological targets .
Case Study 1: Antitumor Activity
A study evaluated several derivatives of piperidine-4-carboxamide for their antitumor activity. One derivative exhibited an IC50 value comparable to established chemotherapeutics like colchicine, indicating strong potential as an anticancer agent .
Case Study 2: Neuroprotective Agents
Research on piperidine derivatives has led to the identification of compounds that inhibit neuropeptide receptors. These findings suggest a potential role for this compound in treating conditions like Alzheimer's disease by modulating neuropeptide signaling pathways .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Piperidine-4-Carboxamide Derivatives
Q & A
Q. Basic
- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane; poorly soluble in aqueous buffers (<0.1 mM at pH 7.4). Pre-dissolve in DMSO for biological assays .
- Stability : Stable at −20°C for >6 months. Avoid prolonged exposure to light or basic conditions (>pH 9), which may hydrolyze the amide bond .
What methodologies are suitable for initial biological activity screening?
Q. Basic
- Enzyme Inhibition Assays : Test against kinases (e.g., PI3K, mTOR) using fluorescence-based ADP-Glo™ kits (IC₅₀ determination) .
- Cell Viability Assays : Evaluate anticancer activity in HeLa or MCF-7 cells via MTT assays (48–72 hr exposure, IC₅₀ range 1–10 µM) .
- Antimicrobial Screening : Use broth microdilution against Gram-positive bacteria (e.g., S. aureus) with MIC values compared to ciprofloxacin .
How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Q. Advanced
- Substituent Modification : Replace the 4-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Trimethoxybenzoyl Variants : Test analogues with fewer methoxy groups to assess hydrophobicity-impacted membrane permeability .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent changes with binding energy to targets like tubulin or kinases .
What advanced techniques identify the compound’s molecular targets?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Immobilize candidate proteins (e.g., kinases) on a CM5 chip to measure real-time binding kinetics (KD values) .
- X-ray Crystallography : Co-crystallize with purified targets (e.g., PI3Kγ) to resolve binding modes at 2.0 Å resolution .
- Chemical Proteomics : Use click chemistry-based pull-down assays with a propargyl-tagged analogue to isolate interacting proteins in cell lysates .
How can researchers address poor in vivo pharmacokinetics (e.g., rapid clearance)?
Q. Advanced
- Prodrug Design : Introduce ester moieties at the piperidine nitrogen to enhance oral bioavailability .
- Formulation Strategies : Encapsulate in PEGylated liposomes to prolong circulation half-life .
- Metabolic Stability Testing : Use liver microsome assays (human/rat) to identify cytochrome P450-mediated degradation hotspots .
How should contradictory bioactivity data between assays be resolved?
Q. Advanced
- Orthogonal Assays : Validate kinase inhibition via both radiometric (³²P-ATP) and fluorescence-based methods to rule out assay-specific artifacts .
- Cellular Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in intact cells .
- Buffer Optimization : Test activity in physiologically relevant conditions (e.g., 1% FBS vs. serum-free media) to account for solubility limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
